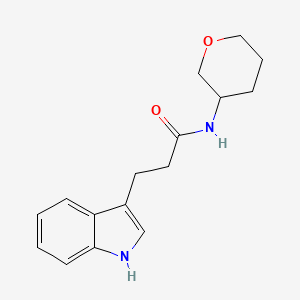
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide is a synthetic organic compound that features an indole moiety and an oxane ring. Compounds containing the indole structure are often of interest due to their biological activities and presence in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Propanamide Group: This step involves the reaction of the indole derivative with a suitable propanoyl chloride in the presence of a base like pyridine.
Incorporation of the Oxane Ring: The final step involves the reaction of the intermediate with an oxane derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction of the compound can lead to the saturation of the double bonds in the indole ring.
Substitution: Electrophilic substitution reactions are common, particularly at the 2 and 3 positions of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to the biological activity of indole compounds.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanamide: Lacks the oxane ring.
N-(oxan-3-yl)propanamide: Lacks the indole moiety.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
The presence of both the indole moiety and the oxane ring in 3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide makes it unique, potentially offering a combination of properties from both structural components.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-13-4-3-9-20-11-13)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPVUPQFHPGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![3-[(4Z)-4-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6078579.png)
![N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)

![7-[({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B6078606.png)

![3-[3-(3-Morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B6078627.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6078650.png)
![N-(4-FLUOROPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
